5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide

Catalog No.
S13960271
CAS No.
M.F
C32H30Cl2N2O6S
M. Wt
641.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl...

Product Name

5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide

IUPAC Name

5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide

Molecular Formula

C32H30Cl2N2O6S

Molecular Weight

641.6 g/mol

InChI

InChI=1S/C32H30Cl2N2O6S/c1-41-29-13-7-23(33)19-27(29)31(37)35-17-15-21-3-9-25(10-4-21)43(39,40)26-11-5-22(6-12-26)16-18-36-32(38)28-20-24(34)8-14-30(28)42-2/h3-14,19-20H,15-18H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

PNXRBWCVIFJAIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)CCNC(=O)C4=C(C=CC(=C4)Cl)OC

5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide is a complex organic compound characterized by its intricate molecular structure. Its molecular formula is C24H22Cl2N2O6SC_{24}H_{22}Cl_{2}N_{2}O_{6}S, and it has a molecular weight of approximately 537.41 g/mol. The compound features multiple functional groups, including chloro, methoxy, benzamide, and sulfonamide moieties, contributing to its potential biological activity and applications in medicinal chemistry.

Typical of amides and sulfonamides. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, leading to derivatives with different biological properties.
  • Reduction: The sulfonamide group may be reduced to yield different sulfur-containing compounds.

5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide has shown potential as a pharmacological agent. Its structural components suggest possible activity against various biological targets, particularly in the realm of diabetes management as it has been noted as an impurity in the synthesis of glyburide, a drug used for blood glucose regulation .

The synthesis of this compound involves several steps, typically starting from simpler precursors. A general synthetic route includes:

  • Formation of the Benzamide: Reaction between 5-chloro-2-methoxybenzoic acid and an appropriate amine to form the benzamide.
  • Sulfonylation: Introduction of the sulfonyl group through reaction with a sulfonyl chloride or related reagent.
  • Alkylation: The final step often involves alkylating agents to introduce the ethyl group linked to the sulfonamide.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.

The primary application of 5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide lies in pharmaceuticals, particularly as an intermediate in the synthesis of antidiabetic medications like glyburide . Its unique structure may also lend itself to research in other therapeutic areas, potentially including anti-inflammatory or anticancer agents.

Studies on the interactions of this compound with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in glucose metabolism and could exhibit synergistic effects when combined with other antidiabetic agents. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide. These include:

  • Glibenclamide (Glyburide): A widely used antidiabetic medication that shares similar functional groups and mechanisms of action.
  • Metoclopramide: Another benzamide derivative that exhibits different pharmacological effects but shares some structural motifs .
  • N-(5-Chloro-2-methoxybenzoyl)-4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide: A related compound with potential applications in pharmaceutical synthesis .

Unique Features

The uniqueness of 5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide lies in its specific arrangement of chloro, methoxy, and sulfonamide groups which may confer distinct biological activities not present in its analogs.

The synthesis of 5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide requires a convergent approach due to its bis-benzamide architecture and sulfonyl bridging group. A representative pathway involves:

  • Phenethylamine Functionalization: Initial modification of phenethylamine precursors with protective groups (e.g., tert-butoxycarbonyl) prevents unwanted side reactions during subsequent sulfonation or acylation steps.
  • Modular Coupling: Separate synthesis of the 5-chloro-2-methoxybenzoyl and sulfonylphenyl-ethyl modules enables precise control over regioselectivity. The sulfonyl bridge is introduced via nucleophilic aromatic substitution between a chlorosulfonated intermediate and a phenethylamine derivative.
  • Deprotection and Final Assembly: Acidic or basic deprotection of intermediates precedes the final aminolysis step to form the benzamide linkages.

Critical parameters include solvent polarity adjustments to manage solubility and stoichiometric balancing to avoid oligomerization. For example, excess phenethylamine (1.5:1 molar ratio relative to benzoyl chloride) ensures complete acylation.

XLogP3

6.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

640.1201632 g/mol

Monoisotopic Mass

640.1201632 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

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